(L)-Suberyl Carnitine

描述

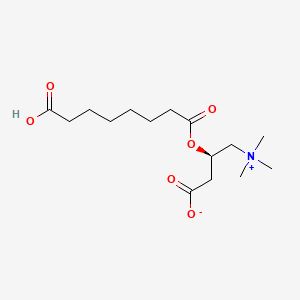

Structure

3D Structure

属性

IUPAC Name |

(3R)-3-(7-carboxyheptanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO6/c1-16(2,3)11-12(10-14(19)20)22-15(21)9-7-5-4-6-8-13(17)18/h12H,4-11H2,1-3H3,(H-,17,18,19,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWVEIPYMGBQPE-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858399 | |

| Record name | (3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102636-81-7 | |

| Record name | (3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Precursor Pathways of L Carnitine

Endogenous Synthesis Routes from Amino Acid Precursors

The biosynthesis of (L)-Carnitine relies on two essential amino acids as its foundational substrates. mdpi.comoregonstate.edu

The carbon backbone of (L)-Carnitine is derived from the essential amino acid L-Lysine . mdpi.comwikipedia.org The process begins with protein-bound lysine (B10760008) residues, which undergo methylation. oregonstate.eduL-Methionine , another essential amino acid, serves as the methyl group donor in the form of S-adenosyl-methionine. oregonstate.edursc.org This methylation results in the formation of ε-N-trimethyllysine within proteins. oregonstate.edu This trimethylated lysine is then released through protein hydrolysis to become the initial substrate for the carnitine biosynthetic pathway. oregonstate.edursc.org

The conversion of ε-N-trimethyllysine to (L)-Carnitine involves a series of four key enzymatic reactions. wikipedia.orgcreative-proteomics.com

The first committed step in (L)-Carnitine biosynthesis is catalyzed by Nε-trimethyllysine hydroxylase (TMLH). rsc.orgwikipedia.org This enzyme is a non-heme Fe(II)- and 2-oxoglutarate (2OG)-dependent oxygenase. mdpi.com TMLH facilitates the stereospecific hydroxylation of (2S)-Nε-trimethyllysine to produce (2S,3S)-3-hydroxy-Nε-trimethyllysine. rsc.orgrsc.orgresearchgate.net This reaction requires iron (Fe2+), α-ketoglutarate, and oxygen as cofactors and is the only step in the pathway that occurs within the mitochondria. creative-proteomics.commdpi.comnih.gov

Following its formation in the mitochondria, 3-hydroxy-Nε-trimethyllysine is transported to the cytosol. mdpi.com Here, 3-hydroxy-Nε-trimethyllysine aldolase (B8822740) (HTMLA) catalyzes the cleavage of this intermediate. wikipedia.orguva.nl This pyridoxal (B1214274) phosphate-dependent enzyme splits 3-hydroxy-Nε-trimethyllysine into two products: 4-N-trimethylaminobutyraldehyde and glycine. wikipedia.orgresearchgate.net The precise identity of the mammalian gene encoding this aldolase remains to be definitively established. wikipedia.org

The subsequent step involves the oxidation of 4-N-trimethylaminobutyraldehyde, a reaction catalyzed by 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABA-DH). wikipedia.orgcreative-proteomics.com This NAD+-dependent enzyme converts the aldehyde into γ-butyrobetaine. wikipedia.orgwikipedia.orguniprot.org This dehydrogenase is crucial for forming the direct precursor to (L)-Carnitine and also participates in the degradation of lysine and the metabolism of other aldehydes. creative-proteomics.comwikipedia.org

The final step in the biosynthesis of (L)-Carnitine is the hydroxylation of γ-butyrobetaine, catalyzed by γ-butyrobetaine hydroxylase (BBOX1). creative-proteomics.comwikipedia.org This enzyme, like TMLH, is a 2-oxoglutarate and iron(II)-dependent oxygenase. wikipedia.orgwikipedia.org BBOX1 facilitates the stereospecific hydroxylation of γ-butyrobetaine to form the biologically active L-carnitine. wikipedia.orgwikipedia.org This terminal, rate-limiting enzyme is predominantly found in the liver, kidney, and brain, meaning the complete synthesis of (L)-carnitine is restricted to these organs. mdpi.comwikipedia.orgnih.gov

The following table summarizes the enzymes involved in (L)-Carnitine biosynthesis.

Table 2: Enzymes of the (L)-Carnitine Biosynthetic Pathway

| Enzyme | Abbreviation | Substrate | Product | Cellular Location | Cofactors/Co-substrates |

|---|---|---|---|---|---|

| Nε-trimethyllysine hydroxylase | TMLH | Nε-trimethyllysine | 3-hydroxy-Nε-trimethyllysine | Mitochondria | Fe2+, 2-oxoglutarate, O2 |

| 3-hydroxy-Nε-trimethyllysine aldolase | HTMLA | 3-hydroxy-Nε-trimethyllysine | 4-N-trimethylaminobutyraldehyde, Glycine | Cytosol | Pyridoxal phosphate |

| 4-N-trimethylaminobutyraldehyde dehydrogenase | TMABA-DH | 4-N-trimethylaminobutyraldehyde | γ-butyrobetaine | Cytoplasm | NAD+ |

| γ-butyrobetaine hydroxylase | BBOX1 | γ-butyrobetaine | (L)-Carnitine | Mitochondria | Fe2+, 2-oxoglutarate, O2 |

Information compiled from multiple biochemical sources. wikipedia.orgcreative-proteomics.commdpi.comuva.nlresearchgate.net

Key Enzymatic Steps in (L)-Carnitine Biosynthesis

4-N-trimethylaminobutyraldehyde dehydrogenase Function

Origin of Nε-trimethyllysine for Biosynthesis from Protein Degradation

The primary and most widely accepted source of Nε-trimethyllysine for (L)-Carnitine biosynthesis in mammals is the degradation of endogenous proteins. wikipedia.orgresearchgate.netrsc.org This process, occurring through lysosomal or proteasomal degradation, releases free Nε-trimethyllysine from proteins that have undergone post-translational modification where lysine residues are trimethylated. wikipedia.orgfrontiersin.org

Several key proteins within the body are known to contain Nε-trimethyllysine residues, making them a reservoir for this essential precursor. The turnover of these proteins provides a steady supply of Nε-trimethyllysine for subsequent conversion into (L)-Carnitine.

Table 1: Proteins Containing Nε-trimethyllysine Residues

| Protein | Function | Cellular Location |

| Calmodulin | Calcium-binding messenger protein involved in various cellular processes. | Cytoplasm, Nucleus |

| Myosin | A motor protein crucial for muscle contraction. | Muscle cells |

| Actin | A protein that forms microfilaments, essential for cell structure and movement. | Cytoplasm |

| Cytochrome c | A small heme protein associated with the inner mitochondrial membrane, involved in the electron transport chain. | Mitochondria |

| Histones | Proteins that package and order DNA into nucleosomes, playing a role in gene regulation. frontiersin.orgnih.gov | Nucleus |

While protein degradation is the principal source, research has also explored the dietary intake of free Nε-trimethyllysine from plant sources as a potential contributor. researchgate.netplos.orguniecampus.it However, the consensus remains that the breakdown of endogenous proteins is the primary route for obtaining this precursor in mammals. wikipedia.org Studies in growing rats have indicated that the availability of ε-N-trimethyllysine can be a limiting factor in the rate of carnitine biosynthesis, underscoring the importance of its release from protein stores. nih.gov

The enzymatic pathway for (L)-Carnitine synthesis from the released Nε-trimethyllysine involves four key enzymatic steps, starting with the hydroxylation of Nε-trimethyllysine by Nε-trimethyllysine hydroxylase. creative-proteomics.comwikipedia.orgrsc.org

Metabolic Pathways and Interconversions Involving L Suberyl Carnitine

Role of Acylcarnitines in Fatty Acid Transport and Mitochondrial Oxidation

Acylcarnitines are critical for moving long-chain fatty acids from the cell's cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to generate ATP, the cell's primary energy currency. creative-proteomics.comwikipedia.org This transport is necessary because the inner mitochondrial membrane is impermeable to long-chain fatty acids. patsnap.comnih.gov While short- and medium-chain fatty acids can often diffuse more freely across the mitochondrial membranes, the formation of acylcarnitines is obligatory for the transport of fatty acids with longer carbon chains. oup.commdpi.com Beyond their role in fatty acid transport, acylcarnitines also help maintain a healthy ratio of coenzyme A (CoA) to acyl-CoA within the mitochondria and are involved in removing metabolic byproducts from cells. wikipedia.orgencyclopedia.pub

The transport of long-chain fatty acids into the mitochondrial matrix is accomplished by the carnitine shuttle system, a multi-step process involving several key enzymes and transport proteins. wikipedia.orgontosight.aimedlink.com

The first committed step of the carnitine shuttle is catalyzed by Carnitine Palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane. patsnap.comwikipedia.org CPT1 facilitates the transfer of an acyl group from a long-chain fatty acyl-CoA to L-carnitine, forming an acylcarnitine ester. wikipedia.orguniprot.org This reaction is considered the rate-limiting step in long-chain fatty acid oxidation. nih.govwikipedia.org There are different isoforms of CPT1, such as CPT1A found predominantly in the liver and CPT1B in muscle, which exhibit different regulatory properties. mhmedical.com CPT1A is notably inhibited by malonyl-CoA, a key intermediate in fatty acid synthesis, thereby preventing fatty acid oxidation when synthesis is active. mhmedical.comnih.gov

Once formed, the acylcarnitine molecule traverses the intermembrane space and is transported across the inner mitochondrial membrane by the Carnitine Acyl-Carnitine Translocase (CACT), also known as solute carrier family 25 member 20 (SLC25A20). scielo.brnih.govwikipedia.org CACT functions as an antiporter, moving one molecule of acylcarnitine into the mitochondrial matrix in exchange for one molecule of free carnitine moving out. wikipedia.org This ensures a continuous supply of carnitine in the intermembrane space for CPT1 activity. wikipedia.orgwikipedia.org

Located on the inner surface of the inner mitochondrial membrane, Carnitine Palmitoyltransferase II (CPT2) catalyzes the final step of the carnitine shuttle. wikipedia.orgwikipedia.org It reverses the action of CPT1 by transferring the acyl group from the acylcarnitine to a mitochondrial CoA molecule, reforming the fatty acyl-CoA and releasing a free carnitine molecule. wikipedia.orgwikipedia.org This regenerated fatty acyl-CoA is now available for β-oxidation within the mitochondrial matrix, and the free carnitine is transported back to the intermembrane space by CACT. wikipedia.orgmdpi.com

The β-oxidation of fatty acids involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH. nih.gov While the carnitine shuttle is essential for long-chain fatty acids, medium-chain fatty acids (MCFAs), typically with 6 to 12 carbons, have different transport requirements. mdpi.com

MCFAs can cross the inner mitochondrial membrane independently of the carnitine shuttle to some extent and are then activated to their CoA esters within the mitochondrial matrix. nih.govphysiology.org However, the oxidation of medium-chain fatty acids is still a critical source of energy, particularly in certain metabolic states. nih.govphysiology.org The initial dehydrogenation step in the β-oxidation of medium-chain fatty acids is catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD). nih.govdovepress.com Deficiencies in MCAD are a common inherited metabolic disorder, leading to an accumulation of medium-chain acyl-CoAs and their corresponding acylcarnitines. dovepress.com

The Carnitine Shuttle System in Mitochondrial Metabolism

Carnitine Acyl-Carnitine Translocase (CACT) Activity

Enzymatic Synthesis of (L)-Suberyl Carnitine and Other Medium-Chain Acylcarnitines

This compound is classified as a dicarboxylic acylcarnitine. hmdb.ca The synthesis of medium-chain acylcarnitines, including this compound, can occur through the action of carnitine acyltransferases. researchgate.net Specifically, carnitine octanoyltransferase (CrOT) is responsible for the synthesis of many medium-chain acylcarnitines in peroxisomes. hmdb.ca The synthesis generally involves the esterification of L-carnitine with the corresponding acyl-CoA. researchgate.netevitachem.com In the case of this compound, this would involve the acylation of L-carnitine with suberoyl-CoA. evitachem.com The formation of these acylcarnitines is crucial for buffering the mitochondrial acyl-CoA pool and for the transport of dicarboxylic acids that can be generated through alternative fatty acid oxidation pathways, such as omega-oxidation.

Carnitine Octanoyltransferase (CrOT) Involvement in Peroxisomal Acylcarnitine Formation

Carnitine octanoyltransferase (CrOT) is a key enzyme located in peroxisomes that plays a crucial role in the metabolism of medium-chain fatty acids. hmdb.caresearchgate.net This enzyme catalyzes the reversible transfer of medium-chain acyl groups from coenzyme A (CoA) to L-carnitine, forming medium-chain acylcarnitines. wikipedia.orgnih.gov Specifically, CrOT is responsible for the synthesis of medium-chain acylcarnitines with acyl groups ranging from C5 to C12. hmdb.ca

While CrOT's primary substrates are medium-chain acyl-CoAs, its activity is essential for the subsequent steps in the metabolism of longer-chain fatty acids that undergo initial oxidation in peroxisomes. nih.gov The products of peroxisomal β-oxidation, which include medium-chain acyl-CoAs, are then converted to their respective acylcarnitines by CrOT. nih.govtudublin.ie This conversion allows for their transport out of the peroxisome to the mitochondria for complete oxidation. nih.gov this compound, being a dicarboxylic medium-chain acylcarnitine, is synthesized from its corresponding dicarboxylic fatty acid, suberic acid, which can be formed from the ω-oxidation and subsequent incomplete β-oxidation of longer-chain dicarboxylic acids within peroxisomes. researchgate.netmdpi.com

| Enzyme | Location | Function | Substrate Specificity |

| Carnitine Octanoyltransferase (CrOT) | Peroxisomes | Catalyzes the formation of medium-chain acylcarnitines from acyl-CoAs and L-carnitine. wikipedia.orgnih.gov | Medium-chain (C6-C10) and branched medium-chain acyl-CoAs. tudublin.ie |

Modulation of the Acyl-CoA/Free CoA Ratio by Acylcarnitines

The formation of acylcarnitines, including this compound, is a critical mechanism for maintaining the balance between acylated and free Coenzyme A (acyl-CoA/free CoA) within cellular compartments, particularly in the mitochondria and peroxisomes. bevital.nod-nb.info This ratio is a key regulator of many mitochondrial enzymatic activities involved in major metabolic pathways such as the tricarboxylic acid (TCA) cycle, gluconeogenesis, and fatty acid oxidation. bevital.nod-nb.info

Under conditions of high fatty acid influx or when β-oxidation is impaired, acyl-CoAs can accumulate. This sequestration of the free CoA pool can inhibit CoA-dependent enzymes and disrupt cellular energy metabolism. nih.gov The conversion of these excess acyl-CoAs to acylcarnitines by carnitine acyltransferases, such as CrOT in peroxisomes and carnitine palmitoyltransferases in mitochondria, releases free CoA, thereby buffering the acyl-CoA/free CoA ratio. bevital.nodiva-portal.org This process is essential for preventing the depletion of the free CoA pool and ensuring the continuation of vital metabolic functions. diva-portal.org An abnormal ratio of acylcarnitines to free carnitine can be an indicator of disturbed mitochondrial or peroxisomal metabolism. bevital.no

Cellular Compartmentalization of Acylcarnitine Metabolism

The metabolism of acylcarnitines is distinctly compartmentalized between the cytosol, mitochondria, and peroxisomes, each having specialized roles in fatty acid oxidation. bevital.nonih.gov

Cytosolic and Mitochondrial Pool Dynamics

The general role of acylcarnitines is to facilitate the transport of acyl groups from the cytoplasm into the mitochondria for β-oxidation and energy production. hmdb.ca Long-chain fatty acids are activated to their acyl-CoA esters in the cytosol and then converted to acylcarnitines by carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane. nih.gov These acylcarnitines are then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). nih.gov Once inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitines back to acyl-CoAs, which then enter the β-oxidation spiral. nih.gov The free carnitine is shuttled back to the cytosol to continue the transport cycle. researchgate.net This carnitine shuttle is essential for the mitochondrial oxidation of long-chain fatty acids. nih.gov

Peroxisomal Contributions to Acylcarnitine Pools

Peroxisomes are responsible for the initial β-oxidation of very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids. nih.govnih.gov This process is different from mitochondrial β-oxidation and results in the chain-shortening of these fatty acids, producing medium-chain acyl-CoAs. nih.gov These medium-chain products cannot be further oxidized within the peroxisomes. tudublin.ie

The peroxisomal enzyme CrOT converts these medium-chain acyl-CoAs into their corresponding acylcarnitines, such as this compound from suberyl-CoA. hmdb.canih.gov This conversion is crucial for exporting these shortened acyl groups from the peroxisomes. nih.gov These acylcarnitines can then be transported to the mitochondria for complete oxidation to CO2 and water, thus linking the metabolic activities of these two organelles. nih.gov In situations where mitochondrial fatty acid oxidation is compromised, peroxisomal oxidation can act as a compensatory pathway, leading to an increased production of specific acylcarnitines like C10-carnitine. nih.gov Research has shown that dicarboxylic acylcarnitines like adipylcarnitine (C6DC) and suberylcarnitine (C8DC) can be synthesized from long-chain dicarboxylic acids by peroxisomes. researchgate.netmdpi.com

| Cellular Compartment | Key Function in Acylcarnitine Metabolism | Associated Enzymes |

| Cytosol | Activation of fatty acids to acyl-CoAs. | Acyl-CoA Synthetases |

| Mitochondria | Transport and β-oxidation of long-chain fatty acids. nih.gov | CPT1, CACT, CPT2 |

| Peroxisomes | Initial β-oxidation of VLCFAs, branched-chain, and dicarboxylic acids; formation of medium-chain acylcarnitines. nih.govnih.gov | CrOT |

Degradation and Metabolic Fate of L Carnitine and Its Acyl Esters

Microbial Degradation Pathways in in vitro and Environmental Systems

The breakdown of (L)-Carnitine by microorganisms is a significant metabolic process, particularly within the anaerobic environment of the mammalian gut. Unabsorbed dietary (L)-Carnitine is subject to microbial degradation, leading to the formation of several key metabolic products.

In the gastrointestinal tract, the metabolism of (L)-Carnitine by gut microbiota results in two primary products: trimethylamine (B31210) (TMA) and gamma-butyrobetaine (γ-butyrobetaine). nih.govresearchgate.net This conversion is exclusively mediated by microorganisms, as mammals lack the enzymes to degrade carnitine. researchgate.net The process occurs via a sequential, two-step pathway involving distinct microbial communities. nih.govfrontiersin.org

First, (L)-Carnitine is converted to the intermediate γ-butyrobetaine by facultative anaerobic bacteria, such as Escherichia coli, which possess the carnitine-inducible (cai) gene operon. nih.govfrontiersin.orgfrontiersin.org This initial conversion can be substantial, with studies in mice showing that γ-butyrobetaine is produced at a rate approximately 1,000 times higher than TMA following (L)-Carnitine ingestion. pnas.orgnih.gov

Subsequently, a different set of gut microbes, including species like Emergencia timonensis, metabolize γ-butyrobetaine to produce TMA. frontiersin.org This step is dependent on the recently identified γ-butyrobetaine utilization (gbu) gene cluster. nih.gov The TMA generated in the gut is absorbed into the bloodstream and transported to the liver, where it is oxidized by host flavin monooxygenase enzymes into trimethylamine-N-oxide (TMAO). nih.govresearchgate.net

Table 1: Key Microbial Genes in the Anaerobic Degradation of (L)-Carnitine to TMA

| Metabolic Step | Gene Cluster | Function | Example Microorganisms |

| (L)-Carnitine → γ-Butyrobetaine | cai operon | Converts (L)-Carnitine to its intermediate, γ-butyrobetaine, under anaerobic conditions. | Escherichia coli, Proteus mirabilis, Salmonella typhimurium frontiersin.org |

| γ-Butyrobetaine → Trimethylamine (TMA) | gbu / bbu gene cluster | Catalyzes the conversion of γ-butyrobetaine to TMA. | Emergencia timonensis nih.govfrontiersin.org |

Enzymatic Systems for (L)-Carnitine Degradation in Model Microorganisms

In certain aerobic bacteria, (L)-Carnitine can be utilized as a sole source of carbon and nitrogen through a distinct enzymatic pathway that cleaves the carbon-nitrogen bond, generating TMA and channeling the carbon backbone into central metabolism. This pathway has been notably characterized in model organisms like Acinetobacter baumannii.

The initial and rate-limiting step in the aerobic degradation of (L)-Carnitine is catalyzed by carnitine monooxygenase, a two-component Rieske-type oxygenase system composed of CntA and CntB. frontiersin.orgpnas.orgnih.gov This enzyme facilitates the oxygen-dependent cleavage of the C-N bond in (L)-Carnitine to yield TMA and malic semialdehyde (MSA). frontiersin.orgnih.govportlandpress.com

CntB functions as the reductase component, transferring electrons from NADH via its FMN and plant-type [2Fe-2S] cluster cofactors. nih.govportlandpress.comnih.gov The electrons are passed to CntA, the catalytic oxygenase component, which contains a Rieske-type [2Fe-2S] cluster and a mononuclear iron center. nih.govportlandpress.com The activation of molecular oxygen at the catalytic iron center initiates the monooxygenation of (L)-Carnitine, leading to its cleavage. portlandpress.comnih.gov The functional relevance of this enzyme system has been demonstrated in Acinetobacter baumannii and through heterologous expression in E. coli. pnas.org

The malic semialdehyde (MSA) produced by the CntA/CntB reaction is subsequently oxidized by malic semialdehyde dehydrogenase (MSA-DH). researchgate.netportlandpress.com In A. baumannii, this enzyme is an NAD(P)+-dependent dehydrogenase that converts MSA into D-malate. nih.govfrontiersin.org The reaction is enantiomer-specific, producing the D-isomer of malate (B86768). frontiersin.orgresearchgate.net Structural and biochemical studies have identified key catalytic residues (Cys290 and Glu256) and a dual cofactor specificity for both NAD+ and NADP+, mediated by residue Asn184. nih.govfrontiersin.org

The final step in this catabolic pathway in A. baumannii involves a specific malate dehydrogenase (MDH). researchgate.net This enzyme is not a typical MDH of the tricarboxylic acid (TCA) cycle; instead, it is a β-decarboxylating dehydrogenase that specifically acts on the D-malate produced by MSA-DH. nih.govnih.govfrontiersin.org The MDH catalyzes the conversion of D-malate into pyruvate (B1213749) and carbon dioxide. nih.govnih.govfrontiersin.org This reaction effectively channels the carbon skeleton of (L)-Carnitine into central metabolism. The essential role of this MDH was confirmed by genetic studies where its deletion in A. baumannii resulted in the inability to grow on (L)-Carnitine as a sole carbon source. nih.govnih.gov

Table 2: Enzymatic Pathway of Aerobic (L)-Carnitine Degradation in Acinetobacter baumannii

| Enzyme | Gene(s) | Substrate(s) | Product(s) | Cofactor(s) |

| Carnitine Monooxygenase | cntA / cntB | (L)-Carnitine, O₂, NADH | Trimethylamine (TMA), Malic Semialdehyde (MSA) | FMN, [2Fe-2S], Fe |

| Malic Semialdehyde Dehydrogenase | - | Malic Semialdehyde (MSA) | D-Malate | NAD(P)+ |

| Malate Dehydrogenase | mdh | D-Malate | Pyruvate, CO₂ | NAD+ |

Advanced Analytical Methodologies for L Suberyl Carnitine and Acylcarnitine Profiling in Research

Mass Spectrometry-Based Techniques for Metabolomics

Mass spectrometry (MS) has become the cornerstone for the analysis of acylcarnitines due to its high sensitivity and specificity, allowing for the measurement of a broad spectrum of these molecules. metwarebio.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of acylcarnitines, including (L)-Suberyl Carnitine, in biological samples like plasma, serum, and dried blood spots. ontosight.ainih.govmsacl.orgrbmb.net This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. creative-proteomics.com

The process typically involves the separation of acylcarnitines from the sample matrix, followed by ionization and analysis by the mass spectrometer. ontosight.ai One of the key advantages of LC-MS/MS is its ability to separate isomeric and isobaric compounds, which is often a challenge with direct infusion methods. nih.gov This separation is crucial for the accurate diagnosis of specific metabolic disorders. For instance, the chromatographic separation of C4-butyryl-L-carnitine from its isomer isobutyryl-L-carnitine is essential for distinguishing between butyryl-CoA dehydrogenase deficiency and isobutyryl-CoA dehydrogenase deficiency. restek.com

Derivatization, such as butylation, is often employed to improve the ionization efficiency and chromatographic retention of acylcarnitines, especially for dicarboxylic species like this compound. nih.govnih.gov However, methods for the analysis of underivatized acylcarnitines have also been developed, offering a more streamlined workflow. restek.com LC-MS/MS methods can be highly sensitive, with the ability to detect acylcarnitines at very low concentrations. nih.govnih.gov

Table 1: Selected Acylcarnitines Analyzed by LC-MS/MS and their Clinical Significance

| Acylcarnitine | Abbreviation | Associated Disorder(s) |

|---|---|---|

| Suberylcarnitine | C8-DC | Dicarboxylic Aciduria, VLCAD Deficiency, MTP Deficiency ontosight.ainih.govalbertahealthservices.ca |

| Propionylcarnitine | C3 | Propionic Acidemia, Methylmalonic Acidemia albertahealthservices.caresearchgate.net |

| Octanoylcarnitine | C8 | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency nih.govalbertahealthservices.ca |

| Palmitoylcarnitine | C16 | Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency, CPT-II Deficiency metwarebio.comalbertahealthservices.ca |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents an advancement over conventional LC-MS/MS, offering higher resolution, speed, and sensitivity. This is achieved through the use of columns with smaller particle sizes (typically less than 2 µm). A rapid UPLC-MS/MS method has been developed for the quantitative analysis of acylcarnitines in human serum without the need for derivatization. lcms.cz This high-throughput approach allows for the separation and detection of numerous acylcarnitines in a very short analysis time. lcms.cz

The enhanced separation power of UPLC is particularly beneficial for resolving complex mixtures of acylcarnitines and their isomers. diva-portal.org For example, a UPLC-MS/MS method utilizing a specific column and mobile phase gradient can achieve the separation of critical isobaric acylcarnitines, which is essential for differential diagnosis. diva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of acylcarnitines, particularly for more volatile or derivatized forms. nih.govportlandpress.com In this method, acylcarnitines are typically converted into more volatile derivatives before being introduced into the gas chromatograph for separation. nih.gov Following separation, the compounds are ionized and detected by the mass spectrometer.

GC-MS has been successfully used for the quantitative profiling of plasma acylcarnitines and is instrumental in the diagnosis of conditions like medium-chain acyl-CoA dehydrogenase deficiency. nih.gov While perhaps less common than LC-MS/MS for routine acylcarnitine profiling, GC-MS remains a valuable tool, especially in the context of organic acid analysis, which is often performed in conjunction with acylcarnitine profiling for the diagnosis of metabolic disorders. researchgate.netnih.gov

Chromatographic Separation Principles and Applications

The choice of chromatographic separation technique is critical for achieving the desired resolution and sensitivity in acylcarnitine analysis. Different principles are employed based on the physicochemical properties of the analytes.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar and hydrophilic compounds like short-chain acylcarnitines. nih.govacs.org In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent. sigmaaldrich.com This allows for the retention and separation of polar analytes that are often poorly retained on traditional reversed-phase columns. acs.org

HILIC-MS/MS methods have been developed for the rapid quantification of various acylcarnitines in human serum. nih.gov A significant advantage of HILIC is that it can often be performed without the need for derivatization, simplifying sample preparation. sigmaaldrich.comnih.gov This technique has been shown to provide excellent separation of acylcarnitine isomers, including dicarboxylic and hydroxylated species, thereby reducing the risk of false-positive results. nih.gov

Table 2: Comparison of HILIC and Reversed-Phase Chromatography for Acylcarnitine Analysis

| Feature | Hydrophilic Interaction Liquid Chromatography (HILIC) | Reversed-Phase Chromatography |

|---|---|---|

| Stationary Phase | Polar (e.g., silica, diol) bevital.no | Non-polar (e.g., C18, C8) plos.org |

| Mobile Phase | High organic content, low aqueous content sigmaaldrich.com | High aqueous content, lower organic content diva-portal.org |

| Analyte Retention | Favors polar, hydrophilic compounds nih.gov | Favors non-polar, hydrophobic compounds nih.gov |

| Application for Acylcarnitines | Excellent for short-chain and polar acylcarnitines acs.org | Effective for a broad range, especially long-chain acylcarnitines plos.org |

| Derivatization | Often not required nih.gov | May be used to enhance retention of polar analytes nih.gov |

Reversed-Phase Chromatography in Acylcarnitine Analysis

Reversed-phase chromatography is a widely used and robust technique for the separation of a broad range of acylcarnitines, from short-chain to long-chain species. plos.orgnih.gov In this mode, a non-polar stationary phase (most commonly C18) is used with a polar mobile phase. The retention of analytes is based on their hydrophobicity, with more non-polar compounds being retained longer.

Reversed-phase LC-MS/MS methods have been developed to separate and quantify a comprehensive panel of underivatized acylcarnitines. restek.com By carefully optimizing the chromatographic conditions, including the column chemistry, mobile phase composition, and gradient elution, it is possible to achieve baseline separation of critical isobaric acylcarnitines. restek.comlcms.cz This is crucial for providing detailed and accurate diagnostic information. For instance, a method using a C18 column can separate key isobars that share the same mass-to-charge ratio, enabling their individual quantification. restek.com

Ion-Exchange Solid-Phase Extraction (SPE) and Chromatography

Ion-exchange solid-phase extraction (SPE) is a cornerstone technique for the isolation and purification of this compound and other acylcarnitines from complex biological matrices. acs.orgnih.govresearchgate.netspecartridge.com This method leverages the inherent positive charge of the trimethylammonium group on the carnitine molecule. nih.gov Strong cation-exchange (SCX) SPE cartridges are commonly utilized for this purpose. acs.orgnih.gov The basic principle involves loading the sample onto the SPE sorbent, where the positively charged acylcarnitines bind to the negatively charged functional groups of the stationary phase. lcms.cz This allows for the removal of interfering, uncharged, or negatively charged matrix components. lcms.cz The retained acylcarnitines can then be selectively eluted by altering the pH or increasing the ionic strength of the eluting solvent. specartridge.com

Following extraction, chromatographic separation is essential for resolving individual acylcarnitine species. creative-proteomics.com While traditional methods sometimes employed flow injection analysis-tandem mass spectrometry (FIA-MS/MS), this approach is limited by its inability to distinguish between isobaric species (compounds with the same mass). lcms.cznih.gov Therefore, coupling SPE with liquid chromatography (LC), particularly ultra-high-performance liquid chromatography (UPLC or UHPLC), is the preferred strategy. acs.orglcms.cz

Several chromatographic approaches have been developed. A common technique is reversed-phase (RP) chromatography, often using C8 or C18 columns, which separates compounds based on their hydrophobicity. nih.govnih.gov To enhance retention and peak shape of the polar acylcarnitines on RP columns, ion-pairing reagents like heptafluorobutyric acid (HFBA) are sometimes added to the mobile phase. nih.govnih.gov

A more advanced approach involves sequential ion-exchange/reversed-phase chromatography. acs.orgnih.govacs.org This method combines the principles of both ion-exchange and reversed-phase separation in a single chromatographic run, often by using a strong cation-exchange trap column in series with a reversed-phase analytical column. acs.orgnih.govnih.gov This dual mechanism provides superior separation of acylcarnitine isomers and removes additional matrix interferences, leading to cleaner and more reliable data. nih.govacs.org For instance, a 20-minute chromatographic method using an in-line RP-ion-exchange (IEX) column arrangement has been developed to separate a wide range of polar and non-polar compounds without the need for derivatization. nih.gov

Quantitative Method Validation in Academic Research Contexts

The development of robust quantitative methods is a prerequisite for meaningful academic research involving acylcarnitines. Method validation ensures that the analytical procedure is reliable and reproducible for its intended purpose.

Parameters of Accuracy, Precision, and Reproducibility

A validated analytical method must demonstrate high levels of accuracy, precision, and reproducibility. acs.orgnih.gov

Accuracy refers to the closeness of a measured value to the true or accepted value. In acylcarnitine analysis, accuracy is often assessed by analyzing quality control (QC) samples with known concentrations or by performing standard addition experiments where known amounts of an analyte are added to a sample. nih.govlcms.czwaters.comnih.gov For example, one validated method demonstrated accuracy for carnitine and various acylcarnitines to be within 84% to 116% of the target concentrations. nih.gov Another study reported mean bias ranging from -1.7% to +14.7% for different acylcarnitines. lcms.czwaters.com

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (%CV) or standard deviation. Precision is evaluated at two levels: intra-day precision (within-run) and inter-day precision (between-run). nih.gov Validated methods for acylcarnitines consistently show excellent precision, with %CV values often below 15-20%. nih.govlcms.czwaters.com For instance, a UPLC-MS/MS method for urinary acylcarnitines showed retention time %CVs of less than 0.20% across an entire validation run. lcms.czwaters.com Another comprehensive method reported within-run and between-run imprecision for various acylcarnitines, with results like a mean of 7.74 (SD 0.51) µmol/L within runs and 7.85 (SD 0.69) µmol/L between runs for acetylcarnitine. nih.gov

Reproducibility assesses the precision between different laboratories, which is a critical parameter for comparing data across different research studies. While not always performed in a single academic lab's validation, the principles are demonstrated through consistent performance over time and with different analysts. acs.orgnih.gov

The table below summarizes typical validation parameters from a study quantifying acylcarnitines in urine.

| Analyte | LLOQ (ng/mL) | Concentration Range (ng/mL) | Intra-day Precision (%CV) | Mean Bias (%) |

|---|---|---|---|---|

| Propionyl-L-carnitine (C3) | 7.5 | 7.5–100 | 1.67 - 2.06 | N/A |

| Butyryl-L-carnitine (C4) | 3 | 3–40 | N/A | N/A |

| Octanoyl-L-carnitine (C8) | 1.5 | 1.5–20 | N/A | N/A |

| Decanoyl-L-carnitine (C10) | 2 | 2–20 | N/A | -1.7 |

| Dodecanoyl-L-carnitine (C12) | 4 | 4–40 | N/A | +14.7 |

Data adapted from a validated bioanalytical method for urinary acylcarnitines. lcms.czwaters.com N/A indicates data not specified for that particular analyte in the provided source. LLOQ: Lower Limit of Quantification.

Internal Standard Utilization in Quantification Strategies

The use of internal standards (IS) is fundamental to achieving accurate and precise quantification in mass spectrometry-based methods. researchgate.netnih.govlcms.czwaters.comnih.gov An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte but can be distinguished by the mass spectrometer. For acylcarnitine analysis, stable isotope-labeled (SIL) internal standards are the gold standard. lcms.czwaters.comchromsystems.com These are compounds where one or more atoms (e.g., hydrogen, carbon) have been replaced with their heavier isotopes (e.g., deuterium (B1214612) (d), carbon-13 (¹³C)).

Examples of commonly used SIL internal standards include d3-carnitine, d6-acetylcarnitine, and d3-propionylcarnitine. researchgate.netnih.gov The IS is added to the sample at a known concentration at the beginning of the sample preparation process. chromsystems.com It experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement as the endogenous analyte. By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to a much more accurate and reproducible quantification. nih.gov This approach corrects for sample-to-sample variability and is crucial for robust analysis of complex biological samples. chromsystems.com

Challenges in Isobaric Species Resolution and Method Development

A significant challenge in acylcarnitine analysis is the presence of isobaric and isomeric species. researchgate.netnih.govlcms.cznih.gov Isobaric compounds have the same nominal mass-to-charge ratio (m/z) and cannot be distinguished by low-resolution mass spectrometry, including flow-injection tandem MS (FIA-MS/MS). lcms.cztmc.eduarvojournals.org This can lead to false-positive results or the overestimation of an analyte's concentration. researchgate.netnih.gov

This compound is a dicarboxylic acylcarnitine (C8-DC). It is often elevated in dicarboxylic aciduria, a class of metabolic disorders affecting fatty acid oxidation. ontosight.ai A major analytical hurdle is that Suberyl Carnitine can be isobaric with other acylcarnitines, such as hydroxyoctanoylcarnitine (C8-OH). tmc.edu For example, malonylcarnitine (C3-DC) is isobaric with hydroxybutyrylcarnitine (B13408093) (C4-OH). nih.govtmc.edu

To overcome this, the development of chromatographic methods, such as HPLC or UPLC, is essential. nih.govnih.gov These techniques separate the isobaric compounds before they enter the mass spectrometer, allowing for their individual detection and quantification. nih.govtmc.edu For example, UPLC-MS/MS methods have been successfully developed to separate isobutyrylcarnitine (B1203888) from butyrylcarnitine (B1668139) and various C5:1 acylcarnitine isomers, which is critical for the differential diagnosis of specific metabolic diseases. nih.gov The use of high-resolution mass spectrometry (HRMS), such as with Orbitrap analyzers, can also help distinguish between isobaric species by providing highly accurate mass measurements, but chromatographic separation remains the most definitive approach for resolving structural isomers. arvojournals.orgfrontiersin.org

Sample Preparation Techniques for Metabolomics Research

The goal of sample preparation is to extract the target analytes from the biological matrix, remove interfering substances, and concentrate the sample to a level suitable for analysis. lcms.cz The choice of protocol depends heavily on the matrix type.

Extraction Protocols for Various Biological Matrices (e.g., cell cultures, animal tissues)

Standardized extraction procedures are critical for obtaining reproducible results when analyzing acylcarnitines in different biological samples. nih.gov

For Cell Cultures (Adherent Cells):

After incubation, the culture medium is removed. thermofisher.com

Cells are washed with an ice-cold buffer, such as phosphate-buffered saline (PBS), to remove residual medium. thermofisher.com

Cells are detached, often by scraping, and collected by centrifugation. thermofisher.com

The cell pellet is lysed using a specific lysis buffer, which often contains detergents (e.g., Triton X-100, SDS) and salts. The mixture is typically incubated on ice. thermofisher.com

Cellular debris is removed by high-speed centrifugation in a refrigerated centrifuge. thermofisher.com

The resulting supernatant, or clarified cell extract, contains the metabolites and is collected for analysis or stored at -80°C. thermofisher.com

For Animal Tissues:

Tissues should be rapidly excised and frozen, often in liquid nitrogen, to quench metabolic activity and prevent enzymatic degradation of lipids. k-state.edu

A known weight of the frozen tissue is homogenized. This can be done using a mortar and pestle with liquid nitrogen or with mechanical homogenizers (e.g., Dounce or Potter-Elvehejem) after the tissue is placed in a solvent. k-state.edu

A common extraction method is a biphasic liquid-liquid extraction, such as the Folch or Bligh-Dyer methods, which use a chloroform (B151607)/methanol (B129727)/water mixture. k-state.edu For example, a generalized procedure involves adding chloroform and methanol to the tissue homogenate, followed by additional chloroform and water to induce phase separation. k-state.edu

After centrifugation, the lipids, including acylcarnitines, are partitioned into the lower organic layer (chloroform). k-state.edu

This organic extract is collected and can be washed with a salt solution (e.g., 1 M KCl) to remove non-lipid contaminants. k-state.edu

The final extract is dried down, often under a stream of nitrogen, and the residue is reconstituted in a solvent compatible with the LC-MS/is system.

For both cell and tissue extracts, a protein precipitation step is often included. This is commonly achieved by adding a cold organic solvent like methanol, which denatures and precipitates proteins. lcms.cz After centrifugation, the supernatant containing the soluble metabolites is collected. lcms.cz Following these initial extraction steps, a more targeted cleanup using solid-phase extraction, as described in section 5.2.3, is typically performed to specifically isolate the acylcarnitine fraction. researchgate.netnih.govnih.gov

The table below provides a general overview of extraction methods for different matrices.

| Biological Matrix | Key Preparation Steps | Common Solvents/Buffers | Purification Technique |

|---|---|---|---|

| Cell Culture | Washing, Lysis, Centrifugation | PBS, Lysis Buffer (with detergents) | Protein Precipitation, Cation-Exchange SPE |

| Animal Tissue | Homogenization, Liquid-Liquid Extraction | Chloroform, Methanol, Water | Protein Precipitation, Cation-Exchange SPE |

| Plasma/Serum | Protein Precipitation | Methanol, Acetonitrile | Cation-Exchange SPE |

| Urine | Dilution, Centrifugation | Water, Methanol | Cation-Exchange SPE |

This table provides a generalized summary of common extraction protocols. lcms.czthermofisher.comk-state.edu Specific protocols may vary.

Derivatization Strategies and their Implications for Analysis

In the analytical profiling of this compound and other acylcarnitines, derivatization is a critical chemical modification step employed to enhance the analytical characteristics of the target molecules. ddtjournal.com The primary goals of derivatization are to improve detection sensitivity, increase ionization efficiency in mass spectrometry, enhance chromatographic separation, and resolve isomers that would otherwise be indistinguishable. ddtjournal.comnih.govresearchgate.net While modern analytical instruments can measure many acylcarnitines without derivatization, this approach can be difficult for certain forms, such as hydroxy and dicarboxylic acylcarnitines. researchgate.netrestek.com The choice of derivatization strategy has significant implications for the accuracy, selectivity, and throughput of the analytical method.

The most common derivatization methods involve the esterification of the carboxyl group on the carnitine molecule. This modification is fundamental for many analytical techniques, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). core.ac.uknih.gov

Esterification with n-Butanol

A widely adopted strategy is the butylation of acylcarnitines through a reaction with n-butanol, typically catalyzed by an acid like acetyl chloride or hydrochloric acid (HCl). nih.govnih.govnih.gov This process converts the carboxyl group into a butyl ester. The primary implication of butylation is the significant improvement in the electrospray ionization efficiency of the acylcarnitines for flow injection analysis MS/MS. researchgate.net The addition of the butyl group also improves the retention of polar, short-chain acylcarnitines on reversed-phase chromatography columns. researchgate.net

However, this method is not without its drawbacks. A significant concern is the potential for the acid-catalyzed reaction conditions to cause hydrolysis of the acylcarnitine esters. acs.orgnih.govoup.com This hydrolysis can artificially inflate the measured concentration of free L-carnitine, leading to inaccurate quantification. oup.com

Derivatization with Pentafluorophenacyl Trifluoromethanesulfonate (B1224126)

To overcome the limitations of butylation, particularly hydrolysis, methods using pentafluorophenacyl trifluoromethanesulfonate (PFP-OTf) have been developed. acs.orgnih.govnih.gov This reagent reacts with the carboxyl group to form a pentafluorophenacyl (PFP) ester. Research indicates that this derivatization is both rapid and complete, with no significant evidence of acylcarnitine hydrolysis during the process. acs.orgnih.gov

The resulting PFP esters are stable and well-suited for analysis by sequential ion-exchange/reversed-phase HPLC coupled with an ion trap mass spectrometer. acs.orgnih.gov This derivatization strategy allows for highly selective detection by MS/MS. For instance, carnitine PFP ester yields a strong product ion at m/z 311, while acylcarnitine PFP esters typically yield two characteristic product ions: one from the loss of a neutral trimethylamine (B31210) group (m/z 59) and another product ion at m/z 293. acs.orgnih.gov This predictable fragmentation pattern enhances the confidence in compound identification.

Derivatization with 3-Nitrophenylhydrazine (B1228671) (3NPH)

Another effective derivatization agent is 3-nitrophenylhydrazine (3NPH), which also targets the carboxyl group. plos.orgresearchgate.net This method has been shown to significantly increase the signal intensity of acylcarnitines in mass spectrometry. plos.orgresearchgate.net A key implication of 3NPH derivatization is its ability to facilitate a linear elution profile from a reversed-phase chromatography column, where retention time increases predictably with the length of the acyl carbon chain. plos.orgresearchgate.net This linearity is particularly advantageous for short-chain acylcarnitines, which may not behave as predictably without derivatization, and it adds a layer of confidence to the identification of known and potentially unknown acylcarnitine species. plos.orgresearchgate.net The reaction with 3NPH, often catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and pyridine, is considered fast, robust, and reliable. plos.orgresearchgate.net

Alternative Derivatization Approaches

Other specialized derivatization techniques exist for specific analytical platforms. For instance, 1-aminoanthracene, used with a carbodiimide (B86325) catalyst like EDC, creates highly fluorescent derivatives of carnitines. unipd.itresearchgate.net This approach is designed specifically for high-performance liquid chromatography (HPLC) systems equipped with fluorescence detectors, offering a sensitive alternative to mass spectrometry. unipd.it More recently, novel reagents like tandem mass tags (TMT) have been integrated into derivatization workflows to enable absolute quantification strategies. acs.org

The following tables summarize the key derivatization strategies and highlight specific research findings related to their application.

| Strategy / Reagent | Target Functional Group | Key Implications for Analysis (Advantages) | Potential Drawbacks |

|---|---|---|---|

| n-Butanol / Acetyl Chloride | Carboxyl | Improves electrospray ionization efficiency; Enhances reversed-phase retention of polar analytes. researchgate.net | Potential for hydrolysis of acylcarnitines, leading to inaccurate quantification. acs.orgoup.com |

| Pentafluorophenacyl Trifluoromethanesulfonate (PFP-OTf) | Carboxyl | Rapid, complete reaction; No evidence of acylcarnitine hydrolysis; Produces stable derivatives with selective fragmentation patterns for MS/MS. acs.orgnih.govnih.gov | Requires specific synthesis of the reagent. |

| 3-Nitrophenylhydrazine (3NPH) | Carboxyl | Increases signal intensity; Achieves linear elution profile on reversed-phase columns, aiding in identification. plos.orgresearchgate.net | Reaction requires multiple reagents (e.g., EDC, pyridine). researchgate.net |

| 1-Aminoanthracene (1AA) / EDC | Carboxyl | Creates highly fluorescent derivatives suitable for HPLC-fluorescence detection. unipd.itresearchgate.net | Primarily for fluorescence detection, not mass spectrometry. |

| TMT-PP Derivatization | Carboxyl | Enables absolute quantification; Amenable to high-throughput methods (e.g., microwave-assisted reaction). acs.org | Relatively newer technique; may require more complex data analysis. |

| Derivatization Method | Research Finding | Source |

|---|---|---|

| TMT-PP Derivatization | A microwave-assisted derivatization method (80 W, 1 min) was found to be as efficient as a traditional water-bath heating method (52 °C, 90 min), dramatically improving sample throughput. | acs.org |

| PFP-OTf Derivatization | Detection by MS/MS is highly selective; the carnitine PFP ester yields a strong product ion at m/z 311, while acylcarnitine PFP esters fragment to yield two main product ions (loss of m/z 59 and generation of an ion at m/z 293). | acs.orgnih.gov |

| 3NPH Derivatization | Derivatization with 3NPH allows for a linear elution from a reversed-phase column that is dependent on the carbon chain length, enabling precise prediction of elution times for different acylcarnitine classes. | plos.org |

| Butylation (n-Butanol/HCl) | This method is used in tandem mass spectrometry to analyze butylated acylcarnitines via precursor ion scans or multiple-reaction monitoring (MRM) for low-molecular-weight species. | nih.gov |

Compound and Reagent Reference Table

| Name | Type |

| This compound | Analyte |

| L-Carnitine | Analyte |

| Acetyl-L-carnitine | Analyte |

| n-Butanol | Reagent |

| Acetyl chloride | Reagent |

| Hydrochloric acid (HCl) | Reagent |

| Pentafluorophenacyl trifluoromethanesulfonate (PFP-OTf) | Reagent |

| 3-Nitrophenylhydrazine (3NPH) | Reagent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Reagent |

| Pyridine | Reagent |

| 1-Aminoanthracene (1AA) | Reagent |

| Dansyl chloride (Dns-Cl) | Reagent |

| TMT-PP (Tandem Mass Tag-Propionic Anhydride) | Reagent |

| (+)-[1-(9-fluorenyl)-ethyl]-chloroformate ((+)-FLEC) | Reagent |

| Propionyl-L-carnitine | Analyte |

| Octanoylcarnitine | Analyte |

| Palmitoylcarnitine | Analyte |

| Butyrobetaine | Analyte |

| Trimethyllysine | Analyte |

| Oleoyl-L-carnitine | Analyte |

| O-succinyl-L-carnitine | Analyte |

| Isovalerylcarnitine | Analyte |

| Valerylcarnitine | Analyte |

常见问题

Basic Research Questions

Q. How is (L)-Suberyl Carnitine synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification of L-carnitine with suberic acid derivatives. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Ensure experimental protocols include detailed reaction conditions (e.g., solvent, temperature, catalysts) and validation against reference standards. Reproducibility hinges on rigorous documentation of purification steps (e.g., recrystallization, column chromatography) .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., DL-Carnitine-d9) to enhance precision. Calibration curves should span physiologically relevant concentrations, and sample preparation must account for matrix effects (e.g., protein precipitation, solid-phase extraction). Validate methods per FDA guidelines for accuracy, precision, and limit of detection .

Advanced Research Questions

Q. How can researchers design experiments to assess the metabolic pathways involving this compound?

- Methodological Answer :

- In vitro models : Use isotope-labeled (e.g., ¹³C) this compound in hepatocyte or mitochondrial assays to trace β-oxidation products via LC-MS.

- In vivo models : Administer the compound in knockout rodents (e.g., CPT1A-deficient mice) to study transport mechanisms. Measure plasma/tissue levels over time and correlate with metabolic intermediates (e.g., acylcarnitines, free fatty acids).

- Data integration : Apply kinetic modeling to quantify flux rates and identify rate-limiting steps .

Q. What strategies are effective for resolving contradictory data in studies on this compound’s therapeutic effects?

- Methodological Answer :

- Systematic review framework : Follow PRISMA guidelines to screen studies, extract data, and assess bias (e.g., randomization, blinding). Use meta-regression to explore heterogeneity sources (e.g., dosage, population demographics) .

- Mechanistic validation : Replicate conflicting findings in controlled cell cultures or animal models while standardizing variables (e.g., diet, genetic background). Cross-validate results with orthogonal assays (e.g., gene expression vs. metabolite profiling) .

Q. How can researchers investigate the interaction between this compound and inflammatory biomarkers like CRP?

- Methodological Answer :

- Clinical trials : Design double-blind, placebo-controlled trials with CRP as a secondary endpoint. Stratify participants by baseline inflammation levels.

- Mechanistic studies : Use endothelial cell models to measure NF-κB activation or cytokine release post-treatment. Pair with transcriptomic analysis (RNA-seq) to identify pathways modulated by the compound .

Q. What methodologies are critical for studying this compound’s role in mitochondrial dysfunction?

- Methodological Answer :

- Functional assays : Measure oxygen consumption rates (OCR) via Seahorse analysis in primary fibroblasts from patients with mitochondrial disorders.

- Proteomics : Quantify carnitine palmitoyltransferase (CPT) isoforms and electron transport chain proteins via Western blot or targeted MS.

- Animal models : Induce ischemia-reperfusion injury in rodents and assess recovery with/without this compound pretreatment .

Data Management and Reporting

Q. How should researchers document and share datasets on this compound for reproducibility?

- Methodological Answer :

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw LC-MS/MS files, NMR spectra, and anonymized clinical data in repositories like MetaboLights or Zenodo.

- Provide detailed metaexperimental conditions, instrument settings, and statistical scripts. Reference these in supplementary materials using persistent identifiers (DOIs) .

Ethical and Methodological Pitfalls

Q. What are common pitfalls in interpreting this compound’s pharmacokinetic data?

- Methodological Answer :

- Bioavailability misestimation : Failure to account for first-pass metabolism or protein binding. Use portal vein cannulation in animal models to measure hepatic extraction.

- Species differences : Validate findings in human-derived organoids or microphysiological systems before clinical extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。